Aptiganel hydrochloride
CAS No.: 137160-11-3
Cat. No.: VC21085142
Molecular Formula: C20H22ClN3
Molecular Weight: 339.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 137160-11-3 |
---|---|
Molecular Formula | C20H22ClN3 |
Molecular Weight | 339.9 g/mol |
IUPAC Name | 1-(3-ethylphenyl)-1-methyl-2-naphthalen-1-ylguanidine;hydrochloride |
Standard InChI | InChI=1S/C20H21N3.ClH/c1-3-15-8-6-11-17(14-15)23(2)20(21)22-19-13-7-10-16-9-4-5-12-18(16)19;/h4-14H,3H2,1-2H3,(H2,21,22);1H |
Standard InChI Key | CKAKVKWRMCAYJD-UHFFFAOYSA-N |
SMILES | CCC1=CC(=CC=C1)N(C)C(=NC2=CC=CC3=CC=CC=C32)N.Cl |
Canonical SMILES | CCC1=CC(=CC=C1)N(C)C(=NC2=CC=CC3=CC=CC=C32)N.Cl |
Introduction
Chemical Properties and Structure
Chemical Identity and Nomenclature
Aptiganel hydrochloride's full chemical name is N-(1-naphthyl)-N-(3-ethylphenyl)-N-methylguanidine hydrochloride. The compound has been assigned various identifiers in scientific and pharmaceutical literature, including CNS-1102 (its developmental code), Cerestat (its proposed trade name), and the UNII identifier 46475LV84I in FDA databases . Structurally, aptiganel belongs to the guanidine derivative class of compounds, featuring a substituted guanidine core with naphthalene and ethylphenyl moieties as key structural elements .
Physical and Chemical Characteristics
Aptiganel hydrochloride exhibits specific physical and chemical properties that influence its pharmacological behavior and pharmaceutical formulation. These characteristics are summarized in Table 1 below:
Property | Value |
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Molecular Formula | C20H21N3.ClH |
Molecular Weight | 339.862 g/mol |
Physical Form | Solid |
Color | White |
Stereochemistry | Achiral |
Defined Stereocenters | 0/0 |
E/Z Centers | 0 |
Charge | 0 |
Boiling Point | 455.1±38.0 °C (Predicted) |
Density | 1.08±0.1 g/cm³ (Predicted) |
Storage Temperature | 2-8°C |
Water Solubility | 17 mg/mL |
pKa | 12.44±0.30 (Predicted) |
Table 1: Physical and Chemical Properties of Aptiganel Hydrochloride
The compound possesses reasonable water solubility (17 mg/mL), which facilitated its formulation for intravenous administration in clinical trials. Its achiral nature simplifies its synthesis and analytical characterization compared to compounds with multiple stereoisomers .
Pharmacological Mechanism of Action
NMDA Receptor Antagonism
Aptiganel hydrochloride functions as a selective, noncompetitive antagonist at the ion channel associated with the N-methyl-D-aspartate (NMDA) receptor . Unlike competitive antagonists that bind to the glutamate recognition site, aptiganel acts within the ion-channel pore itself, physically blocking the flow of calcium and other ions through the channel. This mechanism is particularly relevant in the context of excitotoxicity, where excessive calcium influx through NMDA receptors triggers neurodegenerative cascades .
In vitro studies demonstrated that aptiganel exhibits high affinity for the NMDA receptor ion channel site with an IC50 value of 36 nM, indicating potent binding capabilities. Importantly, it shows significantly lower affinity for sigma receptors (IC50 = 2540 nM), suggesting good selectivity for its primary target . This selectivity profile was expected to translate into a more favorable side effect profile compared to less selective NMDA receptor antagonists.
Preclinical Research
In Vitro Studies
Laboratory investigations of aptiganel hydrochloride revealed its pharmacological profile at the molecular and cellular levels. These studies established its binding characteristics and functional effects on neuronal cultures exposed to excitotoxic conditions. Particularly notable was its high affinity for the NMDA receptor ion channel site, with binding assays yielding an IC50 value of 36 nM . This potent binding translated into effective protection against glutamate-induced neurotoxicity in various neuronal culture systems.
Electrophysiological studies further confirmed aptiganel's mechanism of action, demonstrating its ability to block NMDA receptor-mediated currents in a use-dependent manner, characteristic of channel-blocking agents. This functional antagonism occurred at concentrations consistent with its binding affinity, supporting the direct relationship between receptor occupation and functional inhibition .
In Vivo Studies and Animal Models
Preclinical evaluation of aptiganel in animal models of focal cerebral ischemia demonstrated significant neuroprotective effects. When administered to animals subjected to experimental stroke procedures, the compound reduced infarct volume and improved functional outcomes compared to control treatments . These beneficial effects were observed at plasma concentrations exceeding 10 ng/mL, establishing this threshold as the target for subsequent clinical dosing strategies .
Clinical Research
Parameter | Finding |
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Target Plasma Concentration | >10 ng/mL (based on animal neuroprotection data) |
Cmax Range | 10-21 ng/mL (with variability between patients) |
Correlation with Weight | No significant correlation observed |
Correlation with Side Effects | No direct correlation between plasma levels and side effect severity |
Linearity | Plasma pharmacokinetics remained linear across studied doses |
Clearance | Unaffected by duration of infusion |
Table 2: Pharmacokinetic Characteristics of Aptiganel Hydrochloride in Clinical Studies
The lower dosing regimen of a 4.5-mg bolus followed by infusion at 0.75 mg/h consistently achieved plasma concentrations above the putative neuroprotective threshold of 10 ng/mL, while demonstrating better tolerability than higher doses .
Clinical Effects and Side Effects
The clinical studies revealed a dose-dependent profile of adverse effects, with higher doses associated with more frequent and severe side effects. Hypertension and CNS events were commonly reported after the 7.5 mg bolus dose and after the 6 mg bolus followed by 1 mg/h infusion regimen . The nature and frequency of key adverse effects are outlined below:
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Cardiovascular effects: Dose-dependent increases in systolic blood pressure were observed, with the 4.5 mg bolus plus 0.75 mg/h infusion raising systolic pressure by approximately 30 mmHg on average. This effect was particularly striking when compared to placebo-treated patients, who typically experienced a decrease in blood pressure .
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Central nervous system effects: These ranged from mild to severe and included sedation, confusion, and hallucinations. At the highest bolus dose tested (7.5 mg), marked sedation occurred in one patient, hallucinations in another, and confusion in three patients .
The lower regimen of 4.5 mg bolus followed by infusion at 0.75 mg/h was better tolerated but still produced significant blood pressure elevations requiring antihypertensive treatment in some patients . These side effects reflected the compound's pharmacological action at NMDA receptors, which are known to influence both vascular tone and neuronal excitability.
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